molecular formula C14H17N3 B1479808 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098141-40-1

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479808
CAS No.: 2098141-40-1
M. Wt: 227.3 g/mol
InChI Key: RWYMNZFNICDVPC-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is a chemically synthesized indazole derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroindazole core is a privileged scaffold in pharmaceutical research, known for its presence in compounds with a wide range of biological activities . This specific compound features a 1-ethyl group and a 3-pyridin-4-yl substitution, a structural motif found in compounds investigated for targeting various enzyme systems. Indazole and tetrahydroindazole derivatives are frequently explored as potent and selective inhibitors for therapeutic targets. Notably, tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, a protein implicated in cancer cell proliferation and central nervous system (CNS) disorders . Furthermore, closely related indazole derivatives have been identified as Janus Kinase (JAK) inhibitors, showing potential for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The structural features of this compound, including its aromatic pyridine ring and partially saturated indazole core, make it a versatile intermediate for further chemical modification. Researchers can utilize this building block to develop novel chemical probes or drug discovery leads, particularly for programs targeting kinase signaling pathways or G-protein coupled receptors like the sigma receptors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential for laboratory professionals to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYMNZFNICDVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence its biological activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the execution of its biological effects.

Biological Activity

1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its pharmacological properties and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indazole derivatives. Recent advancements have highlighted various synthetic routes that enhance yield and purity while allowing for the introduction of diverse substituents that can modulate biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit potent anticancer properties. For instance:

  • Inhibition of Kinases : The compound has shown promising results as an inhibitor of various kinases implicated in cancer progression. In vitro assays indicated IC50 values in the nanomolar range against key targets such as FGFR1 and Pim kinases .
CompoundTargetIC50 (nM)
This compoundFGFR115.0
This compoundPim Kinase0.03

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been evaluated for its anti-inflammatory effects. Studies have reported significant inhibition of COX enzymes and other inflammatory mediators:

CompoundActivityIC50 (μM)
This compoundCOX-2 Inhibition0.01

The biological activity of this compound is attributed to its ability to interact with specific protein targets through non-covalent interactions. Molecular docking studies suggest that the indazole scaffold facilitates strong binding affinity due to its planar structure and ability to form hydrogen bonds with the active sites of target proteins .

Structure Activity Relationship (SAR)

The SAR analysis has revealed critical insights into how modifications on the indazole core affect biological activity:

  • Substituent Variations : Substituting different groups at the pyridine or indazole positions can enhance potency or selectivity for specific targets.
  • Lipophilicity : Increasing lipophilicity through alkyl substitutions has been correlated with improved cellular uptake and bioavailability.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Xenograft Models : Preclinical studies using mouse models demonstrated that treatment with this compound significantly delayed tumor growth compared to controls .
  • Safety Profiles : Toxicity assessments indicate that the compound is well tolerated at therapeutic doses in animal models, showing no significant adverse effects even at higher concentrations .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole exhibit significant antimicrobial properties. For instance, compounds containing the indazole moiety have been tested against various bacterial strains:

CompoundStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosa
115 mm18 mm13 mm12 mm
214 mm11 mm15 mm10 mm
316 mm17 mm12 mm11 mm

These results indicate that certain derivatives can inhibit the growth of pathogenic bacteria effectively, suggesting their potential use as antimicrobial agents in clinical settings .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against organisms such as Penicillium and Trichophyton. The effectiveness was evaluated using disc diffusion methods at varying concentrations with results indicating promising antifungal potential .

Cancer Research

The indazole scaffold is recognized for its ability to interact with tubulin, a key protein involved in cell division. Compounds that mimic or modify this structure may act as antitumor agents by disrupting mitotic processes. Research indicates that derivatives of this compound could potentially serve as lead compounds in the development of new anticancer drugs .

Neurological Disorders

There is emerging interest in the application of indazole derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems. Some studies suggest that these compounds may exhibit neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Biomed Research highlighted the synthesis of various indazole derivatives and their screening against multiple microorganisms. The findings indicated that specific modifications to the indazole structure enhanced antimicrobial activity significantly .
  • Anticancer Potential : Research conducted on tubulin inhibitors demonstrated that compounds similar to this compound could effectively inhibit cancer cell proliferation by interfering with microtubule dynamics during cell division .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of indazole derivatives revealed promising results in preclinical models, suggesting their potential utility in treating conditions characterized by neuronal damage or degeneration .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 R3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence
1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole Ethyl Pyridin-4-yl C13H15N3 ~213.28 Potential kinase inhibitor, coordination chemistry -
1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole Ethyl Pyrazin-2-yl C13H16N4 228.29 Discontinued; pyrazine enhances nitrogen content
1-Ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole Ethyl Piperidin-2-yl C14H23N3 233.35 Discontinued; saturated N-heterocycle alters solubility
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP) H Isopropyl, Me C11H20N2 180.29 Corrosion inhibitor in HCl (Langmuir adsorption)
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole H CF3 C8H9F3N2 190.17 High electronegativity, potential metabolic stability
1-Phenyl-7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (PMP) Phenyl Isopropyl, Me C16H22N2 242.36 Superior corrosion inhibition vs. HMP (aromatic enhancement)

Structural and Electronic Effects

  • Pyridin-4-yl vs. This may enhance solubility but reduce lipophilicity compared to pyridine.

Coordination Chemistry ()

  • Metal Complexes: Derivatives of 4,5,6,7-tetrahydro-1H-indazole form stable complexes with Cu(II), Co(II), and Ag(I). The pyridinyl group in the target compound could act as a stronger ligand compared to alkyl or phenyl substituents, enhancing antimicrobial and antioxidant activities.

Physicochemical Properties

  • Lipophilicity: Alkyl groups (ethyl, isopropyl) increase lipophilicity, while polar substituents (pyridine, pyrazine) enhance water solubility.

Preparation Methods

Starting Materials and Initial Acylation

The synthesis begins with commercially available 1,4-dioxaspiro[4.5]decan-8-one as the cyclic ketone precursor. This compound undergoes acylation with diethyl oxalate in the presence of lithium diisopropylamide (LDA) at −78 °C to yield an oxalate ester intermediate. This reaction proceeds with a reported yield of approximately 68%.

Step Reactants Conditions Product Yield (%)
1 1,4-dioxaspiro[4.5]decan-8-one + Diethyl oxalate LDA, −78 °C Oxalate ester intermediate 68

Cyclization to Tetrahydroindazole Core

The oxalate ester is then treated with propylhydrazine or hydrazine hydrate to induce cyclization, forming the tetrahydroindazole ring system. This step is crucial for constructing the heterocyclic core and proceeds with high efficiency, yielding the tetrahydroindazole intermediate in about 82% yield.

Step Reactants Conditions Product Yield (%)
2 Oxalate ester + Propylhydrazine Room temperature or reflux Tetrahydroindazole intermediate 82

Ester Hydrolysis and Amide Formation

Subsequent hydrolysis of the ester group under acidic or basic conditions affords the corresponding carboxylic acid intermediate. This acid is then coupled with amines such as dimethylamine or piperidine to form amide derivatives. The hydrolysis and amide coupling steps are reported with yields of approximately 84% and variable yields for amide formation, respectively.

Step Reactants Conditions Product Yield (%)
3 Tetrahydroindazole ester + H2O (acid/base) Hydrolysis conditions Carboxylic acid 84
4 Carboxylic acid + Amine Coupling reagents (e.g., EDC, HOBt) Amide derivative Variable

Protecting Group Removal and Reductive Amination

The ketal protecting group present in the cyclic system is removed using 3N hydrochloric acid, exposing the ketone functionality. This ketone is then subjected to reductive amination with various amines to introduce the ethyl substituent at the N-1 position of the indazole ring. This step is critical for installing the 1-ethyl group and is performed under mild reductive conditions, typically using sodium triacetoxyborohydride or similar reducing agents.

Step Reactants Conditions Product Yield (%)
5 Protected amide + 3N HCl Acidic deprotection Ketone intermediate High
6 Ketone + Ethylamine + Reducing agent Reductive amination 1-ethyl substituted tetrahydroindazole Variable

Installation of Pyridin-4-yl Substituent

The pyridin-4-yl group is introduced at the 3-position of the tetrahydroindazole ring through cross-coupling reactions such as Chan-Lam coupling or palladium-catalyzed Suzuki-Miyaura coupling, depending on the availability of suitable halogenated intermediates. This step allows for regioselective attachment of the pyridin-4-yl moiety and is followed by purification using chromatographic techniques.

Step Reactants Conditions Product Yield (%)
7 Halogenated tetrahydroindazole + Pyridin-4-yl boronic acid or amine Chan-Lam or Suzuki coupling 3-(pyridin-4-yl) substituted compound Variable

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Intermediate/Product Yield (%)
1 Acylation 1,4-dioxaspiro[4.5]decan-8-one, Diethyl oxalate, LDA, −78 °C Oxalate ester intermediate 68
2 Cyclization Propylhydrazine or hydrazine hydrate Tetrahydroindazole intermediate 82
3 Ester hydrolysis Acidic or basic hydrolysis Carboxylic acid intermediate 84
4 Amide coupling Amine (dimethylamine/piperidine), coupling agents Amide derivatives Variable
5 Protecting group removal 3N HCl Ketone intermediate High
6 Reductive amination Ethylamine, reducing agent (e.g., NaBH(OAc)3) 1-ethyl substituted tetrahydroindazole Variable
7 Cross-coupling Pyridin-4-yl boronic acid or amine, Pd catalyst or Chan-Lam conditions 3-(pyridin-4-yl) substituted tetrahydroindazole Variable

Research Findings and Considerations

  • The synthetic route is modular and allows for variation in the amine substituents introduced during reductive amination, enabling structural diversity.
  • The use of protecting groups such as ketals is essential to prevent side reactions during intermediate steps.
  • The Chan-Lam coupling has been demonstrated to efficiently install aryl substituents such as pyridin-4-yl groups with good regioselectivity.
  • Purification typically involves silica gel chromatography and preparative HPLC to separate regioisomers and obtain pure final compounds.
  • Yields vary in the final steps depending on the nature of substituents and reaction conditions, but overall the route is efficient and scalable.

Q & A

Basic: What are the key synthetic routes for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized?

Answer:
A common synthetic approach involves cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by alkylation. For example, a modified procedure (similar to ) uses hydrazine and n-butyllithium in tetrahydrofuran (THF) under cryogenic conditions (273 K) to form the indazole core. Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions during lithiation .
  • Stoichiometric precision : Excess reagents (e.g., methyl isonicotinate) improve yields of pyridyl-substituted derivatives .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables like solvent polarity, catalyst loading, and reaction time .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles and dihedral twists (e.g., pyridine-indazole dihedral angle ≈29°, crucial for intermolecular hydrogen bonding) .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., ethyl group at N1 vs. pyridyl at C3) .
  • Mass spectrometry : High-resolution MS validates molecular formula and fragmentation patterns.

Advanced: How can computational methods predict reactivity and guide synthesis of derivatives?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for alkylation or cyclization steps .
  • Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for functionalization (e.g., introducing bioisosteres at the pyridyl group) .
  • Machine learning (ML) : Train models on PubChem datasets to predict solubility or stability under varying pH/temperature .

Advanced: What experimental designs resolve contradictions in reaction yield data?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture in THF). Methodological solutions include:

  • Factorial screening : Apply 2k^k designs to test interactions between humidity, solvent purity, and catalyst type .
  • Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., temperature vs. stirring rate) to identify maxima in yield .
  • Robustness testing : Replicate reactions under "edge-case" conditions (e.g., 5% humidity) to assess sensitivity .

Advanced: How do steric and electronic effects influence the compound’s bioactivity?

Answer:

  • Steric effects : The ethyl group at N1 reduces rotational freedom, enhancing binding to hydrophobic pockets (e.g., enzyme active sites) .
  • Electronic effects : The pyridyl group’s electron-withdrawing nature stabilizes charge-transfer interactions in medicinal chemistry applications .
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., replacing pyridyl with phenyl) and compare IC50_{50} values in enzyme assays .

Advanced: What methodologies validate the stability of this compound under physiological conditions?

Answer:

  • Accelerated stability studies : Expose the compound to pH 1–9 buffers at 37°C and monitor degradation via HPLC .
  • Forced degradation : Use UV light or oxidative agents (H2_2O2_2) to identify vulnerable sites (e.g., indazole C4-C5 bond) .
  • Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life .

Advanced: How can reactor design improve scalability of the synthesis?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., lithiation) and reduce batch variability .
  • Membrane separation : Integrate in-line purification to remove byproducts (e.g., unreacted hydrazine) .
  • Process simulation : Use COMSOL Multiphysics to model fluid dynamics and optimize residence time .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent screening : Test polar aprotic (DMF) vs. non-polar (hexane) solvents to identify ideal nucleation conditions .
  • Additive-driven crystallization : Introduce co-solvents (e.g., methanol) or ionic liquids to improve crystal habit .
  • Polymorph prediction : Use Mercury CSD software to simulate packing arrangements and stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

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